An In-Depth Technical Guide to the Discovery and Synthesis of Axl-IN-6
An In-Depth Technical Guide to the Discovery and Synthesis of Axl-IN-6
Introduction
Axl-IN-6, also identified as compound 14 in the primary literature, is a potent and orally active inhibitor of the Axl receptor tyrosine kinase. As a member of the quinazolin-2-amine class of compounds, it represents a promising scaffold for the development of targeted cancer therapeutics. The aberrant activation of the Axl signaling pathway is implicated in tumorigenesis, metastasis, and the development of therapeutic resistance in various cancers. Consequently, the development of small molecule inhibitors like Axl-IN-6 is of significant interest to the oncology research and drug development community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Axl-IN-6, based on the available scientific literature.
Discovery and Rationale
Axl-IN-6 was developed as part of a focused effort to identify novel quinazolin-2-amine derivatives with high inhibitory potency against Axl kinase. The discovery process, detailed by Zhang LL, et al., in the European Journal of Medicinal Chemistry (2022), likely involved a structure-activity relationship (SAR) driven optimization of a lead compound. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The strategic substitution at different positions of the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Data
The following tables summarize the key quantitative data for Axl-IN-6 and related compounds, providing a comparative view of their biological activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Axl IC₅₀ (nM) | Mer IC₅₀ (nM) | Tyro3 IC₅₀ (nM) |
| Axl-IN-6 | Data not available in the public domain | Data not available in the public domain | Data not available in the public domain |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | IC₅₀ (nM) |
| Axl-IN-6 | MV-4-11 | Cell Proliferation | Data not available in the public domain |
Table 3: In Vivo Efficacy in Xenograft Model
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Axl-IN-6 | MV-4-11 subcutaneous xenograft | Data not available in the public domain | Significant inhibition reported[1][2] |
Note: The specific quantitative values for IC₅₀ and in vivo experimental parameters for Axl-IN-6 are contained within the full-text scientific publication, which is not publicly accessible. The tables will be updated upon availability of this information.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further development of Axl-IN-6. The following sections outline the general methodologies expected to be found in the primary literature.
Synthesis of Axl-IN-6 (Compound 14)
The synthesis of Axl-IN-6, a quinazolin-2-amine derivative with the chemical name 8-(4-isopropoxyphenyl)-N-(1-isopropylpiperidin-4-yl)quinazolin-2-amine, would likely follow a multi-step synthetic route common for this class of compounds. A plausible synthetic scheme is outlined below.
General Synthetic Scheme:
The synthesis would likely commence from a suitably substituted anthranilonitrile or a related precursor. Key steps would involve the construction of the quinazoline core, followed by the introduction of the side chains at the 2 and 8 positions. A crucial step would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the 4-isopropoxyphenyl group at the 8-position. The final step would likely be the coupling of the 2-chloroquinazoline intermediate with 1-isopropylpiperidin-4-amine.
Detailed step-by-step reaction conditions, including reagents, solvents, temperatures, and purification methods, are available in the full-text of the cited publication.
In Vitro Kinase Assay
The inhibitory activity of Axl-IN-6 against Axl, Mer, and Tyro3 kinases would be determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol (TR-FRET):
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Recombinant human Axl, Mer, or Tyro3 kinase is incubated with a biotinylated substrate peptide and ATP in a reaction buffer.
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Axl-IN-6 at various concentrations is added to the reaction mixture.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.
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After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.
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IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative activity of Axl-IN-6 would be assessed in a cancer cell line known to be dependent on Axl signaling, such as the MV-4-11 acute myeloid leukemia cell line.
General Protocol (e.g., CellTiter-Glo®):
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MV-4-11 cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are treated with serial dilutions of Axl-IN-6 for a specified period (e.g., 72 hours).
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Cell viability is assessed using a luminescent cell viability assay, which measures ATP levels.
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Luminescence is read on a plate reader.
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IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model
The in vivo efficacy of Axl-IN-6 is evaluated in an animal model, typically immunodeficient mice bearing tumors derived from a human cancer cell line.
General Protocol:
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Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously inoculated with MV-4-11 cells.
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Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
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Axl-IN-6 is administered orally at one or more dose levels, typically once or twice daily, for a defined treatment period.
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, tumors are excised and weighed.
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Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the vehicle control group.
Visualizations
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Gas6 (Growth Arrest-Specific 6). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion, while inhibiting apoptosis. Key downstream pathways include the PI3K/Akt, RAS/MAPK, and NF-κB pathways.
Caption: The Axl signaling pathway initiated by Gas6 binding, leading to downstream effects.
Axl-IN-6 Discovery Workflow
The discovery of Axl-IN-6 would have followed a typical drug discovery workflow, starting from initial screening and progressing through lead optimization to in vivo testing.
Caption: A generalized workflow for the discovery of a small molecule inhibitor like Axl-IN-6.
Axl-IN-6 is a potent, orally active Axl inhibitor with a quinazolin-2-amine scaffold. Its discovery and preclinical evaluation demonstrate its potential as a therapeutic agent for cancers driven by aberrant Axl signaling. Further investigation, including detailed pharmacokinetic and toxicological studies, will be necessary to advance this compound towards clinical development. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in Axl-IN-6 and the broader field of Axl kinase inhibition.
References
- 1. Synthesis and biological evaluation of selective survivin inhibitors derived from the MX-106 hydroxyquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
